2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride is a compound that features a five-membered ring structure with both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxycyclopent-2-en-1-one involves a multi-step enzymatic pathway. Initially, succinyl-CoA and glycine are condensed to generate 5-aminolevulinate by a dedicated PLP-dependent ALA synthase. This intermediate is then converted to ALA-CoA through an ALA-AMP intermediate by an acyl-CoA ligase. The ALA-CoA is cyclized to form the desired compound through a novel transformation .
Industrial Production Methods
Industrial production of this compound may involve the use of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and hydroxyl groups, which are reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield a ketone derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Amino-3-hydroxycyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate enzyme functions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its presence in natural products with antibiotic properties.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxycyclopent-2-en-1-one involves its interaction with specific enzymes and proteins. The compound acts as a substrate for various enzymatic reactions, leading to the formation of bioactive molecules. These molecules can target specific pathways, exerting their effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-hydroxycyclopent-2-enone: Shares a similar ring structure but lacks the hydrochloride component.
Bafilomycin B1: Contains the 2-amino-3-hydroxycyclopent-2-enone moiety and is known for its antibiotic properties.
Uniqueness
2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride component, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
82659-07-2 |
---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
2-amino-3-hydroxycyclopent-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C5H7NO2.ClH/c6-5-3(7)1-2-4(5)8;/h7H,1-2,6H2;1H |
InChI Key |
MSAWLNDJMCGJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.